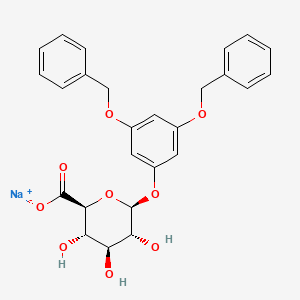
3,5-Di-O-benzyl Phloroglucin Glucuronide Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Di-O-benzyl Phloroglucin Glucuronide Sodium Salt is a chemical compound used as an intermediate in the synthesis of Phloroglucinol Glucuronide Sodium Salt. This compound has applications in preliminary clinical studies, particularly in the treatment of Hodgkin’s disease and melanoma.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di-O-benzyl Phloroglucin Glucuronide Sodium Salt involves the protection of hydroxyl groups in phloroglucinol followed by glucuronidation. The benzyl groups are introduced to protect the hydroxyl groups, and the glucuronide moiety is added through a glycosylation reaction. The final product is obtained by deprotection and purification steps.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and purification systems. The process includes the use of high-purity reagents and solvents to ensure the quality and yield of the final product.
化学反応の分析
Types of Reactions
3,5-Di-O-benzyl Phloroglucin Glucuronide Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted derivatives of the original compound.
科学的研究の応用
3,5-Di-O-benzyl Phloroglucin Glucuronide Sodium Salt has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating diseases like Hodgkin’s disease and melanoma.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 3,5-Di-O-benzyl Phloroglucin Glucuronide Sodium Salt involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating enzyme activities and signaling pathways involved in cell proliferation and apoptosis. The glucuronide moiety enhances its solubility and bioavailability, facilitating its therapeutic action.
類似化合物との比較
Similar Compounds
Phloroglucinol Glucuronide Sodium Salt: A closely related compound used in similar clinical studies.
Benzylated Derivatives: Other benzylated derivatives of phloroglucinol with varying biological activities.
Uniqueness
3,5-Di-O-benzyl Phloroglucin Glucuronide Sodium Salt is unique due to its specific structure, which allows for targeted interactions with molecular pathways. Its benzyl groups provide stability, while the glucuronide moiety enhances solubility and bioavailability, making it a valuable compound in both research and therapeutic applications.
特性
分子式 |
C26H25NaO9 |
|---|---|
分子量 |
504.5 g/mol |
IUPAC名 |
sodium;(2S,3S,4S,5R,6S)-6-[3,5-bis(phenylmethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C26H26O9.Na/c27-21-22(28)24(25(30)31)35-26(23(21)29)34-20-12-18(32-14-16-7-3-1-4-8-16)11-19(13-20)33-15-17-9-5-2-6-10-17;/h1-13,21-24,26-29H,14-15H2,(H,30,31);/q;+1/p-1/t21-,22-,23+,24-,26+;/m0./s1 |
InChIキー |
KGIQPOMFYOXQJK-HEJOKCJASA-M |
異性体SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)OCC4=CC=CC=C4.[Na+] |
正規SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)OC3C(C(C(C(O3)C(=O)[O-])O)O)O)OCC4=CC=CC=C4.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3S,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B13840387.png)


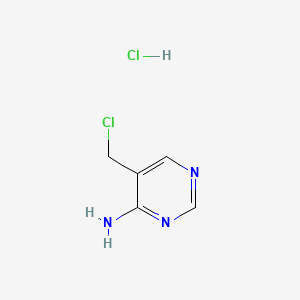

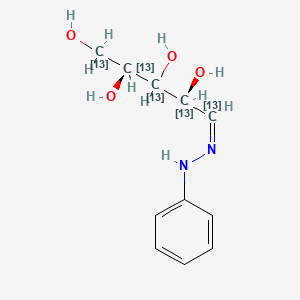
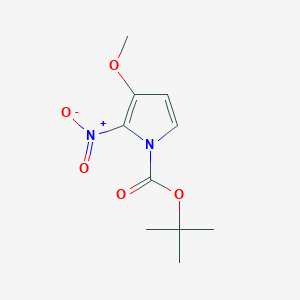
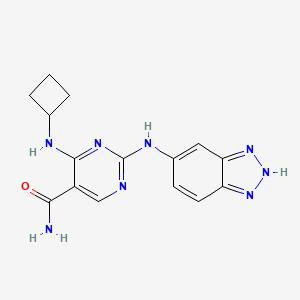
![1-[4-[(2-Bromo-5-chlorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B13840436.png)
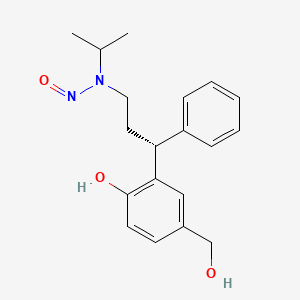
![1,1-bis[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea](/img/structure/B13840473.png)
